molecular formula C12H10N2O5 B8773667 Ethyl 5-(4-nitrophenyl)isoxazole-4-carboxylate

Ethyl 5-(4-nitrophenyl)isoxazole-4-carboxylate

Cat. No. B8773667
M. Wt: 262.22 g/mol
InChI Key: CZAVSQLPTGGXEG-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

Hydroxylamine hydrochloride (0.69 g.; 0.01 mol.) was added to a mixture of ethyl-2-(4'-nitrobenzoyl)-3-dimethylaminopropenoate (2.93 g.; 0.01 mol.) and anhydrous sodium acetate (0.82 g.; 0.01 mol.) in 50 ml. of tetrahydrofuran and 25 ml. of methanol. The resultant mixture was stirred at 25° C. for 16 hours until the reaction was complete. The reaction mixture was filtered and the solvent removed from the filtrate by concentration in vacuo. The residue was dissolved in chloroform, extracted with water, dried over magnesium sulfate and then concentrated in vacuo. Recrystallization with ethanol yielded ethyl-5-(4'-nitrophenyl)-4-isoxazolecarboxylate as a white solid (1.2 g.; 45.8% yield) having a melting point of 73°-76° C. and the following analysis:
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
ethyl-2-(4'-nitrobenzoyl)-3-dimethylaminopropenoate
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.NO.[CH2:4]([O:6][C:7](=[O:24])[C:8]([C:13](=[O:23])[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[CH:9][N:10](C)C)[CH3:5].C([O-])(=O)C.[Na+].O1CCCC1>CO>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[N:10][O:23][C:13]=1[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)=[O:24])[CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.NO
Name
ethyl-2-(4'-nitrobenzoyl)-3-dimethylaminopropenoate
Quantity
2.93 g
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])=O)=O
Name
Quantity
0.82 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate by concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization with ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NOC1C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.